molecular formula C22H22N2O5 B12160569 N-(3-acetylphenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide

N-(3-acetylphenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide

Cat. No.: B12160569
M. Wt: 394.4 g/mol
InChI Key: BIMIIFGAGQXDER-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is a complex organic compound that belongs to the class of benzazepines. This compound is characterized by its unique structure, which includes an acetylphenyl group and a dimethoxybenzazepinyl moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide typically involves multiple steps:

    Formation of the Benzazepine Core: The initial step often involves the cyclization of appropriate precursors to form the benzazepine core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of the Dimethoxy Groups: The dimethoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Acetylation of the Phenyl Ring: The acetyl group is introduced to the phenyl ring through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Coupling of the Acetamide Moiety: The final step involves coupling the benzazepine core with the acetamide moiety, typically through an amide bond formation reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(3-acetylphenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity. For example, it may inhibit an enzyme by binding to its active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

N-(3-acetylphenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide can be compared with other benzazepine derivatives:

    N-(3-acetylphenyl)-2-(2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide: Lacks the dimethoxy groups, which may affect its biological activity and chemical reactivity.

    N-(3-acetylphenyl)-2-(7,8-dihydroxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide: Contains hydroxyl groups instead of methoxy groups, potentially altering its solubility and interaction with molecular targets.

    N-(3-acetylphenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propionamide: Has a propionamide moiety instead of an acetamide, which may influence its pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)acetamide

InChI

InChI=1S/C22H22N2O5/c1-14(25)15-5-4-6-18(9-15)23-21(26)13-24-8-7-16-10-19(28-2)20(29-3)11-17(16)12-22(24)27/h4-11H,12-13H2,1-3H3,(H,23,26)

InChI Key

BIMIIFGAGQXDER-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CC3=CC(=C(C=C3CC2=O)OC)OC

Origin of Product

United States

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